4-[(1,3-thiazol-2-yl)methyl]benzoic acid
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Overview
Description
4-[(1,3-thiazol-2-yl)methyl]benzoic acid: is a chemical compound that features a benzoic acid moiety substituted with a thiazole ring Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Mode of Action
Thiazole derivatives are known to interact with their targets, leading to changes that result in their various biological activities .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been found to exhibit various biological activities, suggesting that they have significant molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(1,3-thiazol-2-yl)methyl]benzoic acid typically involves the formation of the thiazole ring followed by its attachment to the benzoic acid moiety. One common method involves the reaction of 2-aminothiazole with benzyl bromide under basic conditions to form the thiazole-benzyl intermediate. This intermediate is then oxidized to form the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are adjusted to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-[(1,3-thiazol-2-yl)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoic acid moiety can be reduced to form benzyl alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the benzoic acid moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted thiazole or benzoic acid derivatives.
Scientific Research Applications
Chemistry: 4-[(1,3-thiazol-2-yl)methyl]benzoic acid is used as a building block in the synthesis of more complex molecules. It is also studied for its potential catalytic properties.
Biology: This compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents, particularly in the treatment of infections and cancer.
Industry: In industrial applications, this compound is used in the synthesis of dyes, pigments, and other materials.
Comparison with Similar Compounds
- 4-[(4-methyl-1,3-thiazol-2-yl)thio]methylbenzoic acid
- 4-[(1,3-benzothiazol-2-ylthio)methyl]benzoic acid
- 4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid
Uniqueness: 4-[(1,3-thiazol-2-yl)methyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its thiazole ring provides a versatile scaffold for further functionalization, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
1267529-93-0 |
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Molecular Formula |
C11H9NO2S |
Molecular Weight |
219.3 |
Purity |
95 |
Origin of Product |
United States |
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